molecular formula C12H19N B2943412 2,5-Diisopropylaniline CAS No. 91552-65-7

2,5-Diisopropylaniline

Cat. No.: B2943412
CAS No.: 91552-65-7
M. Wt: 177.291
InChI Key: NBIUVZLUCMDFPH-UHFFFAOYSA-N
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Description

2,5-Diisopropylaniline is an organic compound with the molecular formula C12H19N. It is an aromatic amine, characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 5 positions, and an amino group at the 1 position. This compound is a colorless to yellow liquid and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Target of Action

Similar compounds like 2,6-diisopropylaniline are often used to make ligands in coordination chemistry . These ligands can interact with various biological targets, influencing their function.

Mode of Action

It’s known that 2,6-diisopropylaniline, a closely related compound, undergoes condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to provide 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . This suggests that 2,5-Diisopropylaniline might interact with its targets in a similar manner, leading to changes in their structure and function.

Biochemical Pathways

It’s known that 2,6-diisopropylaniline is used in the preparation of multitopic schiff-base ligand precursors . These ligands can influence various biochemical pathways depending on their specific targets.

Pharmacokinetics

The physical properties of the compound, such as its boiling point of 257 °c and density of 094 g/mL at 25 °C , suggest that it might have significant bioavailability.

Result of Action

It’s known that 2,6-diisopropylaniline is an important organic intermediate widely used to synthesize plastics and dyes . This suggests that this compound might have similar applications and effects.

Action Environment

It’s known that the vapor pressure of 2,6-diisopropylaniline is less than 001 mmHg at 20 °C , suggesting that it might be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diisopropylaniline can be synthesized through the alkylation of aniline with propylene in the presence of a catalyst. The reaction typically involves the use of a homogeneous catalytic system under supercritical conditions to enhance reaction rates and selectivity. The process can be summarized as follows:

    Reactants: Aniline and propylene

    Catalyst: Homogeneous catalyst (e.g., Lewis acids)

    Conditions: Supercritical state, elevated temperatures, and pressures

Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced separation techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diisopropylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled conditions.

Major Products:

    Oxidation: Nitro-2,5-diisopropylaniline

    Reduction: 2,5-Diisopropylcyclohexylamine

    Substitution: Various halogenated, sulfonated, and nitrated derivatives

Scientific Research Applications

2,5-Diisopropylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

    2,6-Diisopropylaniline: Similar structure but with isopropyl groups at the 2 and 6 positions.

    2,4-Diisopropylaniline: Isopropyl groups at the 2 and 4 positions.

    2,5-Dimethylaniline: Methyl groups instead of isopropyl groups at the 2 and 5 positions.

Uniqueness: 2,5-Diisopropylaniline is unique due to the specific positioning of the isopropyl groups, which influences its steric and electronic properties. This positioning affects its reactivity and makes it suitable for specific applications in synthesis and industrial processes.

Properties

IUPAC Name

2,5-di(propan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIUVZLUCMDFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91552-65-7
Record name 2,5-bis(propan-2-yl)aniline
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